7-(Furan-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)-1,4-thiazepane
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Overview
Description
7-(Furan-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)-1,4-thiazepane is a complex organic compound featuring a furan ring, a thiazepane ring, and a sulfonyl group attached to a tetramethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Furan-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, followed by the introduction of the furan and sulfonyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve efficient and cost-effective production. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Furan-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)-1,4-thiazepane can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and thiazepane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce sulfides or thiols
Scientific Research Applications
7-(Furan-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)-1,4-thiazepane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 7-(Furan-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)-1,4-thiazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(Furan-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)-1,4-thiazepane include other thiazepane derivatives, furan-containing compounds, and sulfonyl-substituted molecules. Examples include:
- 7-(Furan-2-yl)-1,4-thiazepane
- 4-((2,3,5,6-tetramethylphenyl)sulfonyl)-1,4-thiazepane
- 2-(Furan-2-yl)-1,4-thiazepane
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features, which may confer distinct chemical reactivity and biological activity. The presence of the furan ring, sulfonyl group, and thiazepane ring in a single molecule provides a versatile platform for further functionalization and exploration in various research fields.
Properties
IUPAC Name |
7-(furan-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S2/c1-13-12-14(2)16(4)19(15(13)3)25(21,22)20-8-7-18(24-11-9-20)17-6-5-10-23-17/h5-6,10,12,18H,7-9,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLJFJAIROWPKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(SCC2)C3=CC=CO3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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